Emission Quantum Yield: [Ir(ppy)2(bpy)]+ vs. Phenyl-Substituted bpy Analogs in CH2Cl2
The unsubstituted [Ir(ppy)2(bpy)]+ complex exhibits a significantly higher photoluminescence quantum yield (ΦPL) than its pbpy and dpbpy analogs in dichloromethane solution. The measured ΦPL of 0.196 for [Ir(ppy)2(bpy)]+ exceeds that of [Ir(ppy)2(pbpy)]+ (0.049) by a factor of 4.0× and that of [Ir(ppy)2(dpbpy)]+ (0.036) by a factor of 5.4× [1]. This difference is attributed to the accessibility of non-radiative equatorial metal-centered (MC) decay pathways in the phenyl-substituted derivatives that are less favorable in the parent bpy complex [1].
| Evidence Dimension | Photoluminescence quantum yield (ΦPL) in CH2Cl2 solution at room temperature |
|---|---|
| Target Compound Data | ΦPL = 0.196 ([Ir(ppy)2(bpy)]+) |
| Comparator Or Baseline | ΦPL = 0.049 ([Ir(ppy)2(pbpy)]+); ΦPL = 0.036 ([Ir(ppy)2(dpbpy)]+) |
| Quantified Difference | 4.0× higher vs. pbpy analog; 5.4× higher vs. dpbpy analog |
| Conditions | Room temperature, degassed CH2Cl2 solution; DFT calculations identify equatorial MC states as dominant non-radiative decay channel in substituted analogs |
Why This Matters
For light-emitting applications, a 4- to 5-fold loss in ΦPL upon phenyl substitution of the ancillary ligand means the unsubstituted parent complex remains the superior reference emitter when maximizing radiative efficiency is the procurement criterion.
- [1] Soriano-Díaz, I.; Ortí, E.; Giussani, A. On the Importance of Equatorial Metal-Centered Excited States in the Photophysics of Cyclometallated Ir(III) Complexes. Dalton Trans. 2023, 52, 10437–10447. View Source
